molecular formula C10H8FNO2 B1396690 Methyl 2-(cyanomethyl)-3-fluorobenzoate CAS No. 230301-82-3

Methyl 2-(cyanomethyl)-3-fluorobenzoate

Cat. No. B1396690
M. Wt: 193.17 g/mol
InChI Key: ZBNCXBRZFRYZMS-UHFFFAOYSA-N
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Description

“Methyl 2-(cyanomethyl)-3-fluorobenzoate” is an organic compound with the molecular formula C10H9NO2 . It contains several functional groups, including a methyl ester, a nitrile, and an alkene . It is a type of nitrile group and is a colorless liquid with low viscosity .


Synthesis Analysis

The synthesis of “Methyl 2-(cyanomethyl)-3-fluorobenzoate” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular weight of “Methyl 2-(cyanomethyl)-3-fluorobenzoate” is 175.19 g/mol . The compound is solid at 20 degrees Celsius .


Chemical Reactions Analysis

“Methyl 2-(cyanomethyl)-3-fluorobenzoate” is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

“Methyl 2-(cyanomethyl)-3-fluorobenzoate” is a white to light yellow powder to crystal . It has a melting point of 49 degrees Celsius and a boiling point of 133 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Antitumor Properties and Mechanism of Action

Research has explored the antitumor properties of fluorinated benzothiazoles, highlighting their potent and selective cytotoxicity against various cancer cell lines. Fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, have been shown to exhibit highly selective and potent antitumor properties both in vitro and in vivo. Modifications to these molecules, such as amino acid conjugation, have been utilized to overcome limitations posed by drug lipophilicity, enhancing their solubility and therapeutic potential (Bradshaw et al., 2002).

Fluorescent Sensors for Metal Ions

Fluorobenzoate derivatives have also been studied for their applications as fluorescent sensors. A specific o-aminophenol-based fluorogenic chemosensor has been synthesized, exhibiting high selectivity and sensitivity toward Al3+ ions. Such sensors are crucial for detecting metal ions in various environments, including biological systems, indicating the broad applicability of fluorobenzoate derivatives in analytical chemistry (Ye et al., 2014).

Mesomorphic Properties for Liquid Crystal Applications

The synthesis and evaluation of novel chiral benzoates and fluorobenzoates for their mesomorphic properties reveal potential applications in the field of liquid crystals. These compounds have shown interesting behaviors, such as low melting points and the presence of antiferroelectric smectic phases, which are valuable for the development of liquid crystal displays and other electronic devices (Milewska et al., 2015).

Corrosion Inhibition

A theoretical study on benzimidazole and its derivatives, which are structurally related to fluorobenzoates, has demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. Such studies highlight the importance of fluorobenzoate derivatives in materials science, particularly in protecting metals from corrosion (Obot & Obi-Egbedi, 2010).

Environmental Applications

The photodegradation of parabens, which are esters of p-hydroxybenzoic acid, has been explored to understand the degradation mechanisms of hazardous water contaminants. This research has implications for environmental chemistry, showcasing the relevance of studying fluorobenzoate derivatives for the removal of toxic compounds from water sources (Gmurek et al., 2015).

Safety And Hazards

“Methyl 2-(cyanomethyl)-3-fluorobenzoate” is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

methyl 2-(cyanomethyl)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-3-2-4-9(11)7(8)5-6-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNCXBRZFRYZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278332
Record name Methyl 2-(cyanomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyanomethyl)-3-fluorobenzoate

CAS RN

230301-82-3
Record name Methyl 2-(cyanomethyl)-3-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230301-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(cyanomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromomethyl-3-fluoro-benzoic acid methyl ester (5.1 g, 21 mmol) was dissolved in methanol (50 ml), and sodium cyanide aqueous solution (4.2 ml, 5 ml, 21 mmol) was added dropwise thereto. After completion of the dropwise addition, the mixture was stirred at 50° C. for 2 hours. The residue obtained by evaporating the solvent from the reaction solution under a reduced pressure was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous it magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 3.3 g (17 mmol, 82% in yield) of the title compound.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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